molecular formula C7H8FNO B1436659 5-Fluoro-2-methoxy-3-methylpyridine CAS No. 884494-89-7

5-Fluoro-2-methoxy-3-methylpyridine

Cat. No. B1436659
M. Wt: 141.14 g/mol
InChI Key: WRCHFELOVFKOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Fluoro-2-methoxy-3-methylpyridine” is a chemical compound with the CAS Number: 884494-89-7 . It has a molecular weight of 141.15 .


Molecular Structure Analysis

The molecular formula of “5-Fluoro-2-methoxy-3-methylpyridine” is C7H8FNO .


Physical And Chemical Properties Analysis

“5-Fluoro-2-methoxy-3-methylpyridine” is a liquid at room temperature .

Scientific Research Applications

5-Fluoro-2-methoxy-3-methylpyridine

is a chemical compound with the molecular formula C7H8FNO . It’s a liquid at room temperature and has a molecular weight of 141.15 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

One potential application of fluorinated pyridines, like 5-Fluoro-2-methoxy-3-methylpyridine, is in the synthesis of active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridines (TFMP) and their derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

    Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

    • This compound can be used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being studied for their potential therapeutic effects in treating diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
    • The synthesis involves several steps and starts from 2-fluoro-4-methylpyridine . The overall yield of the synthesis could be increased from 3.6% to 29.4% by using this optimized protocol .
    • The biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .

    Synthesis of Herbicides and Insecticides

    • Fluorinated pyridines, like 5-Fluoro-2-methoxy-3-methylpyridine, can be used as starting materials for the synthesis of some herbicides and insecticides .
    • The specific methods of application or experimental procedures would depend on the specific herbicide or insecticide being synthesized .

    Pharmaceutical Research

    • This compound can be used in pharmaceutical research . It’s used in the synthesis of various pharmaceutical compounds . The specific methods of application or experimental procedures would depend on the specific pharmaceutical compound being synthesized .

    Material Science

    • In material science, this compound can be used in the synthesis of various materials . The specific methods of application or experimental procedures would depend on the specific material being synthesized .

    Chemical Synthesis

    • This compound can be used as a starting material in various chemical syntheses . The specific methods of application or experimental procedures would depend on the specific chemical synthesis being performed .

    Chromatography and Analytical Studies

    • In chromatography and analytical studies, this compound can be used as a standard or reference material . The specific methods of application or experimental procedures would depend on the specific study being conducted .

Safety And Hazards

The safety information available indicates that “5-Fluoro-2-methoxy-3-methylpyridine” is classified under GHS07, with the signal word "Warning" . The hazard statements include H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

5-fluoro-2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCHFELOVFKOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654220
Record name 5-Fluoro-2-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxy-3-methylpyridine

CAS RN

884494-89-7
Record name 5-Fluoro-2-methoxy-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methoxy-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methoxy-3-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-methoxy-3-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-methoxy-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-methoxy-3-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-methoxy-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.